molecular formula C9H8Cl2O3 B1519578 Acetic acid, 2-(3,4-dichlorophenoxy)-, methyl ester CAS No. 1928-55-8

Acetic acid, 2-(3,4-dichlorophenoxy)-, methyl ester

Cat. No.: B1519578
CAS No.: 1928-55-8
M. Wt: 235.06 g/mol
InChI Key: DOMYNIJHLOOSIU-UHFFFAOYSA-N
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Description

Acetic acid, 2-(3,4-dichlorophenoxy)-, methyl ester is a chemical compound with the molecular formula C12H10Cl2O3. It is an ester formed from acetic acid and 2-(3,4-dichlorophenoxy)ethanol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of 2-(3,4-dichlorophenoxy)ethanol with acetic acid in the presence of a strong acid catalyst such as sulfuric acid.

  • Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 3,4-dichlorophenol with acetyl chloride, followed by esterification with methanol.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process where reactants are mixed in a reactor, heated, and stirred to facilitate the reaction.

  • Continuous Process: For large-scale production, a continuous process may be employed, where reactants are continuously fed into a reactor, and the product is continuously removed.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

  • Substitution: Substitution reactions can replace one or more chlorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like sodium hydroxide (NaOH) and halogenating agents are employed.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is used in the production of herbicides, pesticides, and other agrochemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in herbicidal applications, it may inhibit specific enzymes in plants, leading to their death. The exact mechanism can vary based on the specific use case and the biological system involved.

Comparison with Similar Compounds

  • Acetic acid, (2,4-dichlorophenoxy)-, methyl ester: Similar structure but different chlorination pattern.

  • Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester: Different substitution pattern on the aromatic ring.

  • Acetic acid, (2,4-dichlorophenoxy)-, butyl ester: Similar dichlorophenoxy group but with a different ester group.

Uniqueness: Acetic acid, 2-(3,4-dichlorophenoxy)-, methyl ester is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and applications.

Properties

IUPAC Name

methyl 2-(3,4-dichlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-13-9(12)5-14-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMYNIJHLOOSIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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